molecular formula C7H4N2O5S B1362587 1,2-Benzisothiazol-3(2H)-one, 5-nitro-, 1,1-dioxide CAS No. 22952-20-1

1,2-Benzisothiazol-3(2H)-one, 5-nitro-, 1,1-dioxide

Cat. No.: B1362587
CAS No.: 22952-20-1
M. Wt: 228.18 g/mol
InChI Key: KABUZPWVPGUDIR-UHFFFAOYSA-N
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Description

1,2-Benzisothiazol-3(2H)-one, 5-nitro-, 1,1-dioxide is a chemical compound known for its diverse applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a benzisothiazole ring with nitro and dioxide functional groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-Benzisothiazol-3(2H)-one, 5-nitro-, 1,1-dioxide typically involves the nitration of 1,2-benzisothiazol-3(2H)-one followed by oxidation. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The resulting nitro compound is then subjected to oxidation using oxidizing agents such as hydrogen peroxide or potassium permanganate to introduce the dioxide functional group.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reagent concentrations, is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

1,2-Benzisothiazol-3(2H)-one, 5-nitro-, 1,1-dioxide undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional functional groups or modify its structure.

    Reduction: Reduction reactions can convert the nitro group to an amino group, leading to different derivatives.

    Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other strong oxidizing agents.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic conditions.

Major Products

The major products formed from these reactions include various derivatives with modified functional groups, which can have different properties and applications.

Scientific Research Applications

1,2-Benzisothiazol-3(2H)-one, 5-nitro-, 1,1-dioxide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various diseases due to its unique structure and reactivity.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1,2-Benzisothiazol-3(2H)-one, 5-nitro-, 1,1-dioxide involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound’s structure

Properties

IUPAC Name

5-nitro-1,1-dioxo-1,2-benzothiazol-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4N2O5S/c10-7-5-3-4(9(11)12)1-2-6(5)15(13,14)8-7/h1-3H,(H,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KABUZPWVPGUDIR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1[N+](=O)[O-])C(=O)NS2(=O)=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4N2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30320647
Record name 5-Nitro-1H-1lambda~6~,2-benzothiazole-1,1,3(2H)-trione
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Molecular Weight

228.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22952-20-1
Record name 1,2-Benzisothiazol-3(2H)-one, 5-nitro-, 1,1-dioxide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=22952-20-1
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC 362813
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Record name NSC362813
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Record name 5-Nitro-1H-1lambda~6~,2-benzothiazole-1,1,3(2H)-trione
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-nitro-2,3-dihydro-1lambda6,2-benzothiazole-1,1,3-trione
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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